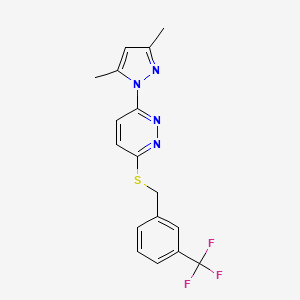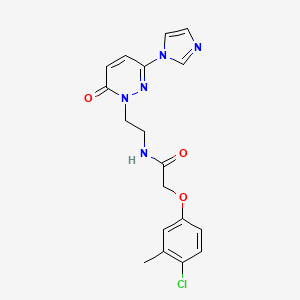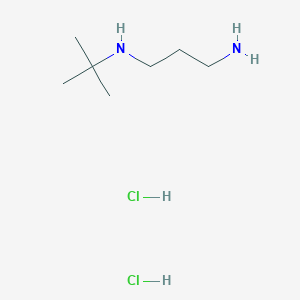
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest, involving the pyrazolyl-pyridazine moiety, has been established through simple and accessible pathways. Such syntheses have led to compounds exhibiting pronounced biological activities, particularly as plant growth stimulants, indicating a promising area for further research and application in bioactive compound development (Yengoyan et al., 2018).
Molecular Structure Analysis
The structural analysis of related compounds reveals the significance of the tautomeric structures of 3-oxopyridazine and 5-thioxo-1,3,4-oxadiazole rings, which play a crucial role in the compound's reactivity and biological activity. This insight underscores the importance of molecular structure in determining the compound's properties and potential applications (Yengoyan et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives, such as the synthesis of pyrazolo[5,1-c]triazines and isoxazolo[3,4-d] pyridine derivatives, highlight the compound's versatility in forming various bioactive molecules. These reactions, facilitated by interactions with diazotized heterocyclic amines and hydroximoyl chlorides, further indicate the compound's potential as a precursor in synthesizing a wide range of chemical entities with diverse biological activities (Abdelhamid et al., 2012).
Physical Properties Analysis
The physical properties of compounds similar to our focal compound, such as solubility, melting points, and crystalline structure, are crucial for understanding its behavior in different environments and conditions. Although specific data on our compound is not provided, the analysis of related compounds can offer insights into its physical behavior, stability, and suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, define the compound's utility in scientific research and potential industrial applications. Studies on derivatives have shown that these compounds possess diverse biological activities, which can be attributed to their chemical properties and interactions with biological systems (Yengoyan et al., 2018).
科学的研究の応用
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of related compounds highlights the significance of hydrogen bonds and weak intermolecular interactions in the formation of supramolecular structures. For instance, tetrafluoroterephthalic acid forms novel crystals with a series of N-containing heterocycles, demonstrating the crucial role of hydrogen bonds and weak C–H⋯F interactions in assembling molecules into larger architectures (Lei Wang et al., 2014).
Biological Activities
Compounds with structural similarities have shown diverse biological activities. Pyrazolo[3,4-d]pyridazines, for example, have been reported to exhibit antimicrobial, anti-inflammatory, and analgesic activities. The synthesis protocol and molecular orbital calculations of related derivatives highlight their potential in organic synthesis and as biological agents (Yasser H. Zaki et al., 2016).
Anticancer and Antimicrobial Evaluation
Novel derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines, showcasing the therapeutic potential of these compounds (Khaled R. A. Abdellatif et al., 2014). Additionally, new heterocyclic compounds containing a sulfonamido moiety have been synthesized and demonstrated high antibacterial activities, underscoring the potential of such compounds in addressing antimicrobial resistance (M. E. Azab et al., 2013).
Molecular Docking and Enzyme Inhibition
The exploration of pyrazole[3,4-d]pyridazine derivatives in molecular docking studies and their potential as inhibitors of key enzymes such as acetylcholinesterase and carbonic anhydrase highlight the medicinal chemistry applications of these compounds in developing anticholinergic agents (P. Taslimi et al., 2019).
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4S/c1-11-8-12(2)24(23-11)15-6-7-16(22-21-15)25-10-13-4-3-5-14(9-13)17(18,19)20/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVLSXDEYVLVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)
![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)
![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)
![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)
![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)
